

(S)-Sunvozertinib in EGFR Exon 20 Insertion-Mutated NSCLC: A Comparative Analysis

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Compound of Interest		
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A synthesis of clinical trial data for **(S)-Sunvozertinib** and its alternatives in the treatment of non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of efficacy and safety data, alongside experimental protocols for key clinical trials.

(S)-Sunvozertinib (also known as DZD9008) is an oral, irreversible, and selective tyrosine kinase inhibitor (TKI) targeting EGFR and HER2 mutations, with a particular focus on EGFR exon 20 insertion (exon20ins) mutations.[1] These mutations have historically conferred resistance to earlier generations of EGFR TKIs, creating a significant unmet medical need.[2][3] [4] This analysis reviews the pivotal clinical trial data for Sunvozertinib and compares it with other therapeutic options for this patient population.

Comparative Efficacy of Targeted Therapies

The following table summarizes the key efficacy outcomes from clinical trials of **(S)**-**Sunvozertinib** and its main comparators in patients with previously treated, locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations.



Treatment	Clinical Trial(s)	Patient Population	Objective Response Rate (ORR)	Duration of Response (DoR)	Progressio n-Free Survival (PFS)
(S)- Sunvozertinib	WU-KONG6	Previously treated with platinum- based chemotherap	60.8%	Not Reached (at data cutoff)	6.5 months
WU-KONG1B (200mg dose)	Previously treated with platinum- based chemotherap y	45.9%	11.1 months	8.4 months	
WU-KONG1B (300mg dose)	Previously treated with platinum- based chemotherap y	45.8%	9.8 months	6.9 months	
Amivantamab	CHRYSALIS	Previously treated with platinum- based chemotherap	40%	11.1 months	8.3 months
Mobocertinib (Withdrawn)	Phase 1/2 Trial	Previously treated with platinum- based chemotherap	28%	17.5 months	7.3 months



Platinum-					
Based	Various	First-line	23-29%	-	5.5 - 6.4
Chemotherap		treatment			months
У					

Data compiled from multiple sources.[2][4][5][6][7][8][9][10][11]

Safety and Tolerability Profile

A comparison of the safety profiles is crucial for understanding the clinical utility of these agents. The table below outlines the most common treatment-related adverse events (TRAEs) observed in clinical trials.

Treatment	Common TRAEs (any grade)	Grade 3 or Higher TRAEs
(S)-Sunvozertinib	Diarrhea, rash, increased blood creatine phosphokinase	Increased blood creatine phosphokinase, diarrhea, anemia, rash
Amivantamab	Rash, infusion-related reactions, paronychia	Rash, diarrhea
Mobocertinib (Withdrawn)	Diarrhea, rash, paronychia, nausea, decreased appetite	Diarrhea

Data compiled from multiple sources.[2][5][7][10][11]

Experimental Protocols of Key Clinical Trials

Detailed methodologies are essential for the critical appraisal of clinical trial data. Below are summaries of the protocols for pivotal studies of **(S)-Sunvozertinib**.

WU-KONG6 Study

Study Design: A Phase II, multi-center, single-arm pivotal study conducted in China.



- Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR exon20ins mutations whose disease had progressed on or after platinum-based chemotherapy.[5]
- Intervention: Sunvozertinib administered at a dose of 300 mg once daily.[5]
- Primary Endpoint: Objective Response Rate (ORR) assessed by a Blinded Independent Central Review (BICR).[5]
- Key Secondary Endpoint: Duration of Response (DoR).[5]

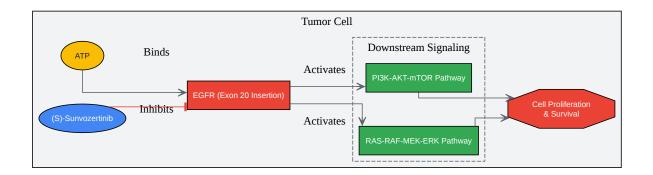
WU-KONG1B Study

- Study Design: A multinational, open-label, Phase 1/2 trial.[6][7]
- Patient Population: Patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations with disease progression following prior platinum-based chemotherapy and/or amivantamab.[1][6]
- Intervention: Patients were randomized to receive either 200 mg or 300 mg of sunvozertinib once daily.[6][9]
- Primary Endpoint: Confirmed ORR per independent review committee assessment.[1][6]
- Secondary Endpoints: Included DoR, PFS, and safety.[1]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanisms and study designs, the following diagrams are provided.

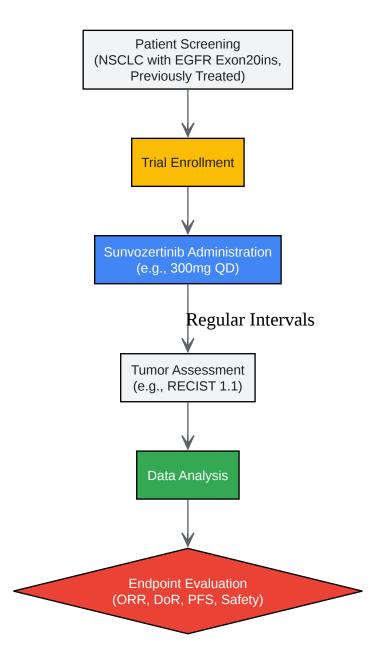




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Caption: EGFR Signaling Pathway Inhibition by (S)-Sunvozertinib.





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Caption: Generalized Workflow of (S)-Sunvozertinib Clinical Trials.

Future Directions

(S)-Sunvozertinib has demonstrated significant anti-tumor activity and a manageable safety profile in patients with pre-treated NSCLC harboring EGFR exon 20 insertion mutations.[5] Ongoing studies, such as the WU-KONG28 trial, are evaluating its efficacy in the first-line setting compared to platinum-based chemotherapy.[12][13] The results of these trials will be crucial in defining the future role of **(S)-Sunvozertinib** in the treatment landscape for this



challenging disease. Furthermore, combination strategies are also being explored to overcome potential resistance mechanisms and improve patient outcomes.[12]

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